(3-(1H-pyrazol-1-yl)phenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
Description
This compound features a methanone core bridging two distinct pharmacophores:
- 4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine: A piperidine ring linked to a dimethylpyrimidine group via an ether bond, contributing to conformational rigidity and target binding selectivity.
Properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-13-20(24-16(2)23-15)28-19-7-11-25(12-8-19)21(27)17-5-3-6-18(14-17)26-10-4-9-22-26/h3-6,9-10,13-14,19H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIXXPIUYVRYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole and imidazole derivatives, have been reported to exhibit a broad range of biological activities. They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects.
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit various modes of action depending on their chemical structure and the biological target they interact with. For instance, some pyrazole derivatives have been reported to inhibit enzyme activity, while others may act as agonists or antagonists at various receptor sites.
Biochemical Pathways
For instance, some pyrazole derivatives have been reported to inhibit the synthesis of certain proteins or interfere with signal transduction pathways.
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Compounds with similar structures have been reported to exhibit various biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure and functional groups present in the pyrazole derivative.
Biological Activity
The compound (3-(1H-pyrazol-1-yl)phenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , often referred to as a pyrazole derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrazole ring, a phenyl group, and a piperidine moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, research on related compounds has shown promising results against various cancer cell lines. A notable study evaluated a series of amide derivatives based on pyrazole and assessed their antiproliferative activity against the MCF7 human breast cancer cell line using the MTT assay. The results indicated significant cytotoxic activity with IC50 values as low as 3.3 mM for specific derivatives, suggesting that modifications in the structure could enhance potency against cancer cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (mM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF7 | 3.3 | Induces apoptosis via EGFR pathway |
| 5c | MCF7 | 3.5 | Cell cycle arrest at G0/G1 phase |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Compounds similar to (3-(1H-pyrazol-1-yl)phenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone have demonstrated activity against various bacterial strains. For example, studies have reported that certain pyrazole derivatives exhibit moderate to good activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 50 | Moderate |
| Compound B | Escherichia coli | 100 | Good |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:
- Anticancer Mechanism : The mechanism involves inducing apoptosis in cancer cells through modulation of the EGFR signaling pathway. This pathway is crucial for cell proliferation and survival, and its inhibition can lead to increased cancer cell death.
- Antimicrobial Mechanism : The antimicrobial activity may result from interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:
- Breast Cancer Model : In vivo studies using mouse models have shown that certain pyrazole derivatives significantly reduce tumor size compared to control groups.
- Infection Models : Animal studies demonstrated that compounds with antimicrobial properties effectively cleared bacterial infections in models infected with resistant strains.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural or functional similarities with the target molecule:
Pharmacological and Structural Insights
a. Pyrazole vs. Pyrimidine Modifications
- The target compound’s 2,6-dimethylpyrimidine group (vs. pyrimidinone in ) may enhance metabolic stability but reduce hydrogen-bonding capacity compared to pyrimidinone derivatives .
- The 3,5-dimethylpyrazole in ’s compound improves lipophilicity and cellular permeability compared to the unsubstituted pyrazole in the target molecule, correlating with higher potency in leukemia models .
b. Piperidine vs. Alternative Linkers
c. Activity Trends
- Pyrazolo-pyrimidine hybrids () exhibit superior kinase inhibition (IC₅₀ < 2.5 µM) compared to indole-pyrazole derivatives (), highlighting the critical role of pyrimidine substitution patterns .
- Dimethylpyrimidine-containing compounds (e.g., target molecule) are understudied in the provided evidence but may offer a balance between solubility and target engagement.
Q & A
Q. Optimization Tips :
- Use TLC or HPLC to monitor reaction progress ().
- Purify intermediates via column chromatography and recrystallization (e.g., methanol/ethanol) to achieve >95% purity ().
Basic: What characterization techniques are critical for confirming the compound’s structural integrity?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., pyrazole protons at δ 7.2–7.8 ppm; piperidine CH₂ at δ 2.5–3.5 ppm) ().
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 430.2) ().
- X-ray Crystallography : Resolve bond lengths (e.g., C-N: ~1.34 Å) and dihedral angles between aromatic rings ().
Q. Application :
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
SAR strategies involve systematic structural modifications:
- Substituent Variation : Replace the 2,6-dimethylpyrimidinyloxy group with other heterocycles (e.g., pyrazinyloxy in ) to assess enzyme affinity.
- Bioisosteric Replacement : Substitute pyrazole with triazole () to modulate pharmacokinetics.
- Assays : Measure IC₅₀ values via enzyme inhibition assays (e.g., kinase targets) and correlate with substituent electronic properties (logP, polar surface area) ().
Q. Example Design Table :
| Derivative | IC₅₀ (nM) | logP |
|---|---|---|
| Pyrimidinyloxy | 12.3 | 3.2 |
| Pyrazinyloxy | 8.7 | 2.9 |
Advanced: How should researchers address contradictions between computational predictions and experimental data?
Answer:
- Cross-Validation : Compare DFT-optimized geometries with X-ray data to identify discrepancies (e.g., bond length deviations >0.05 Å) ().
- Statistical Analysis : Apply ANOVA/Tukey’s test () to assess significance of biological assay replicates.
- Solvent Effects : Re-run computations with explicit solvent models (e.g., COSMO) if solubility mismatches exist ().
Advanced: What computational methods are recommended for predicting binding modes and mechanistic pathways?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding sites) ().
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å) ().
- QM/MM : Combine quantum mechanics (e.g., B3LYP) and molecular mechanics to study reaction mechanisms (e.g., nucleophilic substitution) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
